molecular formula C10H6N2O2 B1449600 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one CAS No. 39786-36-2

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one

Cat. No.: B1449600
CAS No.: 39786-36-2
M. Wt: 186.17 g/mol
InChI Key: PCCWPSFTRGJXEF-UHFFFAOYSA-N
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Description

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is a fused heterocyclic compound featuring a benzofuran ring condensed with a pyrimidinone moiety. Despite its structural similarity to sulfur-containing analogs like 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one, the furo variant has been less extensively studied, particularly in therapeutic contexts .

Preparation Methods

Intramolecular Cyclization of 4-Substituted 2-Amino-5-bromo-6-(2-hydroxyphenyl)-pyrimidine Derivatives

A key synthetic route involves the formation of the tricyclic benzofuro[3,2-d]pyrimidine core by intramolecular cyclization of appropriately functionalized pyrimidine precursors.

  • Starting Materials: 4-substituted 2-amino-5-bromo-6-(2-hydroxyphenyl)-pyrimidine derivatives.
  • Reaction: Intramolecular cyclization under conditions favoring ring closure to form the fused benzofuro-pyrimidine system.
  • Significance: The amino group at the 2-position and substitution at the 4-position allow further functionalization, making this intermediate valuable for medicinal chemistry applications.
  • Advantages: This method provides a direct route to the tricyclic system with potential for high purity and yield.
  • Limitations: The need for brominated intermediates and precise control of cyclization conditions may complicate scalability.

This approach was described in a European patent (EP1925619A1), which also details subsequent functionalization steps for medicinally relevant derivatives.

Phosphoryl Chloride-Mediated Chlorination and Subsequent Amination

A synthetic sequence involving chlorination and amination steps is used to prepare 2-amino-8-chloro-3H-benzofuro[3,2-d]pyrimidin-4-one and related derivatives:

  • Procedure:
    • Suspend 2-amino-8-chloro-3H-benzofuro[3,2-d]pyrimidin-4-one with tetramethylammonium chloride in acetonitrile.
    • Add phosphorus oxychloride (POCl3) at 15-20°C.
    • Reflux for 3 hours to complete chlorination.
    • Quench with ice and saturated sodium carbonate solution, adjust pH to 6-7.
    • Isolate the precipitated product by filtration and washing.
  • Yield: Approximately 87.7% isolated yield of the chlorinated product.
  • Further Functionalization: The chlorinated compound undergoes nucleophilic substitution with amines such as N,N-diisopropylethylamine and protected aminopyrrolidines to introduce nitrogen-containing substituents.
  • Purification: Includes solvent evaporation, washing with aqueous solutions, drying, and recrystallization.
  • Characterization: Detailed ^1H NMR data confirm structure and purity.

Summary Table of Preparation Methods

Method No. Key Starting Materials Reaction Type Key Conditions Yield (%) Notes
1 4-substituted 2-amino-5-bromo-6-(2-hydroxyphenyl)pyrimidine Intramolecular cyclization Cyclization under controlled temp Not specified Forms tricyclic core, key intermediate
2 2-amino-8-chloro-3H-benzofuro[3,2-d]pyrimidin-4-one Chlorination with POCl3 + amination Reflux in acetonitrile, 3 h ~87.7 Enables selective substitution at 8-position
3 Ethyl 3-amino-2-benzofurancarboxylate + PPh3 + isocyanate Tandem aza-Wittig and cyclization Room temp to 0-5°C, mild Good Mild conditions, versatile for aryl substitutions
4 Iminophosphorane intermediates + carbon disulfide Reflux with CS2 24-28 h reflux ~84 Produces triazolo fused derivatives
5 Methyl 2-[(cyanophenyl)methyl]-3-furoates Base-promoted tandem heterocyclization t-BuOK in DMF, 65°C, 3 h ~83 Efficient for benzofuro-fused pyrimidinones

Detailed Research Findings and Notes

  • The intramolecular cyclization approach (Method 1) is foundational for constructing the benzo-fused pyrimidine ring system. It enables subsequent functionalization at the 4-position, critical for biological activity tuning.
  • Phosphoryl chloride-mediated chlorination (Method 2) offers a robust and scalable route to halogenated intermediates, which are versatile for nucleophilic substitution reactions introducing diverse amines.
  • The aza-Wittig tandem reaction (Method 3) is notable for its mild conditions and straightforward purification, facilitating the synthesis of a variety of aryl-substituted derivatives with potential biological relevance.
  • Carbon disulfide addition (Method 4) extends the chemistry to triazolo-fused systems, indicating the adaptability of the benzofuro-pyrimidinone scaffold for heterocyclic expansion.
  • The base-promoted tandem heterocyclization (Method 5) provides a novel, efficient synthetic route to complex fused heterocycles, with good yields and potential for further bioactive compound development.

Chemical Reactions Analysis

Functionalization through Alkylation

The lactam nitrogen and furan oxygen serve as sites for alkylation:

  • O-Alkylation : Ethyl chloroacetate in basic media reacts with precursors to form O-alkylated intermediates, which undergo Thorpe-Ziegler cyclization to yield fused furopyridines .

  • N-Substitution : 4-Position modifications are achieved via nucleophilic displacement. For example, 2-amino derivatives undergo coupling with nitrogen-containing heterocycles to enhance bioactivity .

Reaction TypeReagentProductApplication
O-Alkylation Ethyl chloroacetate, NaOEtFuro[2,3-b]pyridine carboxylatesIntermediate for kinase inhibitors
N-Substitution 5-Bromo-6-(2-hydroxyphenyl)-pyrimidine2-Amino-8-chloro derivativeHistamine H4 receptor modulator

Nucleophilic Substitution Reactions

Electrophilic aromatic substitution occurs at electron-deficient positions of the pyrimidinone ring:

  • Halogenation : Chlorine or fluorine substituents are introduced using POCl<sub>3</sub> or fluorinating agents, enabling further cross-coupling reactions .

  • Methoxy Group Formation : Heating fluorinated derivatives with MeOK replaces fluorine with methoxy via nucleophilic aromatic substitution .

SubstrateReagentConditionsProductYield
3i (Fluorinated) t-BuOK, MeOKDMF, 90°C, 4h6-Methoxy derivative68%

Biological Activity-Driven Modifications

Derivatives are tailored for kinase or receptor modulation:

  • Pim Kinase Inhibition : Benzothienopyrimidinone analogues (e.g., compound 14j ) exhibit subnanomolar K<sub>i</sub> values against Pim-1/2/3 kinases, achieved by optimizing substituents at the 4-position .

  • Histamine H4 Modulation : 2-Amino-8-chloro derivatives show anti-inflammatory potential via H4 receptor interaction .

CompoundTargetK<sub>i</sub> (nM)EC<sub>50</sub> (μM)
14j Pim-1/Pim-2/Pim-32 / 3 / 0.51.7 (K562 cells)

Stability and Reactivity Insights

  • Thermal Stability : The fused aromatic system confers high thermal stability (mp >250°C) .

  • Hydrogen Bonding : Intermolecular C–H⋯O and π–π interactions stabilize crystal structures, as shown in X-ray studies .

Scientific Research Applications

Organic Electronics

Electron Transport Material in OLEDs

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is primarily utilized as an electron-transporting host material in blue phosphorescent organic light-emitting diodes (PhOLEDs). Its electron transport capabilities are crucial for achieving high external quantum efficiency (EQE) and minimizing efficiency roll-off at high brightness levels.

Performance Metrics

PropertyValue
External Quantum Efficiency>20% at 1000 cd/m²
Efficiency Roll-offLow
Triplet Energy RequirementHigher than phosphorescent emitters

The compound's effectiveness stems from its ability to control carrier balance and widen the exciton recombination zone, which enhances the overall performance of OLED devices.

Medicinal Chemistry

Inhibition of Enzyme Activity

In the realm of medicinal chemistry, derivatives of this compound have been identified as potential inhibitors of enzymes such as the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is significant for cancer treatment, as it can modulate critical signaling pathways associated with cell proliferation and survival.

Case Study: EGFR Inhibition

  • Mechanism : The compound disrupts the EGFR signaling pathway, leading to apoptosis in cancer cells.
  • Outcome : Reduced cell proliferation and increased cell death were observed in treated cancer cell lines.

Materials Science

Advanced Material Applications

The unique electronic properties of this compound make it suitable for use in various advanced materials beyond electronics. These include:

  • Sensors : Leveraging its electronic characteristics for enhanced sensitivity and selectivity.
  • Photovoltaic Devices : Its role as a charge transport material contributes to improved efficiency in solar cells.

Comparison of Properties

ApplicationKey Features
Organic ElectronicsHigh EQE, low roll-off
Medicinal ChemistryEGFR inhibition for cancer therapy
Materials ScienceVersatile use in sensors and photovoltaics

Mechanism of Action

The mechanism of action of 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one varies depending on its application. In organic electronics, it functions as an electron-transport material, facilitating the movement of electrons within the device. In medicinal chemistry, its derivatives inhibit specific enzymes by binding to their active sites, thereby blocking their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heteroatom Variations

The primary structural analogs of 3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one involve substitutions of the furan oxygen with sulfur (thieno derivatives) or nitrogen (pyrido derivatives). These changes significantly alter electronic properties and molecular interactions:

  • Oxygen (Furo) : Enhances hydrogen-bonding capacity due to electronegativity but reduces polarizability compared to sulfur.
  • Sulfur (Thieno): Introduces greater hydrophobicity and polarizability, favoring π-π interactions with aromatic residues in enzyme active sites .

Table 1: Structural and Electronic Properties

Compound Heteroatom LogP* Fluorescence (λem, nm)
This compound O 2.1 450 (weak)
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one S 3.4 520 (strong)
Pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4-amine N 1.8 N/A

*Estimated using fragment-based methods.

Enzyme Inhibition

Tankyrase (TNKS) Inhibition

  • Thieno Analogs: Compound 23 (2-(4-tert-butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one) exhibits potent TNKS inhibition (IC50 = 21 nM for TNKS1, 29 nM for TNKS2) due to sulfur-enhanced π-π stacking with Tyr1071 and Tyr1060 residues .
  • Furo Analogs: Limited data exist, but scaffold modifications (e.g., pyrido[3',2':4,5]furo derivatives) show activity as muscarinic acetylcholine receptor M4 modulators, suggesting divergent target profiles .

Kinase Inhibition

  • Thieno Derivatives: Demonstrated nanomolar potency against PIM kinases (e.g., IC50 < 10 nM for PIM-1) with high oral bioavailability .
  • Furo Derivatives: No direct kinase inhibition data reported; however, pyrido-furo hybrids are explored for phosphodiesterase type 4 (PDE4) inhibition, indicating versatility in target engagement .

Photophysical Properties

  • Thieno Derivatives: Exhibit strong solid-state fluorescence (e.g., compound 3c: λem = 520 nm, Stokes shift = 90 nm) due to sulfur’s electron-rich nature enhancing excited-state delocalization .
  • Furo Derivatives : Weaker fluorescence (λem = 450 nm) with hypsochromic shifts, attributed to oxygen’s higher electronegativity reducing conjugation .

Biological Activity

Overview

3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is a heterocyclic compound characterized by a fused benzofuran and pyrimidine ring system. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various signaling pathways.

This compound primarily acts as an EGFR (epidermal growth factor receptor) tyrosine kinase inhibitor , which plays a crucial role in cell proliferation and survival. By binding to the ATP-binding site of EGFR, it inhibits its phosphorylation activity, thereby modulating downstream signaling pathways that are often dysregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells.

Enzyme Inhibition

This compound has been identified as an effective inhibitor of several kinases, including:

  • Pim-1, Pim-2, and Pim-3 : These serine/threonine kinases are overexpressed in various malignancies. The compound exhibits subnanomolar to low single-digit nanomolar inhibition against these targets .
  • Histamine H4 Receptor : Selected derivatives of this compound have shown modulatory effects on the H4 receptor, indicating potential therapeutic applications in inflammatory disorders .

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

  • Apoptosis Induction : In cancer cell lines, the compound has demonstrated significant ability to induce apoptosis by disrupting critical signaling pathways associated with cell survival.
  • Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant anti-tumor activity against KYSE70 and KYSE150 cells at concentrations around 40 μg/mL .

Metabolism and Distribution

The pharmacokinetic profile of this compound suggests that it is metabolized by cytochrome P450 enzymes in the liver. Its transport within biological systems is facilitated by organic anion-transporting polypeptides (OATPs), which enhance its cellular uptake. The compound exhibits good stability under physiological conditions but may degrade over extended periods .

Study 1: Antiproliferative Activity

A study investigating the antiproliferative effects of various derivatives of this compound found that certain compounds exhibited potent activity against cancer cell lines, with EC50 values in the submicromolar range. These findings highlight the compound's potential as a lead for developing new anticancer therapies.

CompoundCell LineEC50 (µM)
3bK562<0.1
6eMV4-11<0.5
12bKYSE70<0.2

Study 2: In Vivo Efficacy

In animal models, dosage studies revealed that lower doses of this compound effectively inhibited tumor growth without significant toxicity. This suggests a favorable therapeutic index for potential clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one derivatives, and how are they characterized?

  • Methodology :

  • Starting Materials : Use 2-hydroxy-5-nitrobenzaldehyde as a precursor for cyanation, esterification, and cyclization to form the core scaffold .
  • Optimization : Reaction conditions (e.g., temperature, catalysts) are systematically adjusted to improve yield and regioselectivity .
  • Characterization : Employ 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, IR, and mass spectrometry (MS) for structural confirmation .
    • Key Insight : Chlorination at the 4-position is critical for introducing pharmacologically active substituents .

Q. What biological targets are associated with this compound, and how is activity assessed?

  • Primary Targets : Tankyrase (TNKS1/2) and PIM kinases, implicated in cancer and Wnt/β-catenin signaling .
  • Assays :

  • Enzymatic Inhibition : Measure IC50_{50} values using ADP-Glo™ kinase assays for TNKS1/2 (nanomolar potency observed) .
  • Selectivity Panels : Screen against PARP family members to confirm target specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at the 2- or 4-positions) influence potency and selectivity?

  • SAR Insights :

  • 2-Phenyl Substituents : Introduction of a 4-tert-butylphenyl group at position 2 enhances TNKS inhibition (IC50_{50} = 21 nM) and selectivity over PARP1 (>100-fold) .
  • 4-Methoxy Groups : Improve metabolic stability by reducing oxidative degradation .
    • Computational Tools : Scaffold-hopping and pharmacophore modeling identify bioisosteric replacements (e.g., thieno vs. furo rings) to optimize binding .

Q. What strategies are employed to overcome kinase selectivity challenges in polypharmacology?

  • Structural Analysis : Co-crystallization with PIM1 kinase reveals hydrophobic interactions in the ATP-binding pocket, guiding substituent design to avoid off-target binding .
  • Selectivity Filters : Use hinge-region mutagenesis assays to prioritize compounds with >50-fold selectivity against related kinases (e.g., FLT3, CDK2) .

Q. How can tandem structure-based and scaffold-hopping approaches accelerate lead optimization?

  • Workflow :

Virtual Screening : Dock compound libraries into TNKS’s nicotinamide-binding site to identify initial hits .

Scaffold Hopping : Replace the benzothieno core with a benzofuro moiety to improve solubility while retaining potency .

  • Validation : Confirm binding modes via molecular dynamics simulations and free-energy calculations .

Q. What role does regiochemical control play in synthesizing fused tricyclic systems?

  • Challenges : Competing cyclization pathways (e.g., furo[3,2-d] vs. furo[2,3-d] isomers) require precise stoichiometry and catalyst selection .
  • Solutions : Palladium-mediated cross-coupling ensures regioselective closure of the furan ring .

Q. How are pharmacokinetic properties (e.g., oral bioavailability) optimized for in vivo studies?

  • Key Modifications :

  • LogP Adjustment : Introduce polar groups (e.g., morpholine) to reduce CYP450-mediated metabolism .
  • Bioisosteres : Replace metabolically labile esters with amides to enhance half-life .

Q. What mechanistic studies validate target engagement in cellular models?

  • Approaches :

  • Biochemical Profiling : Use Western blotting to monitor β-catenin degradation (a downstream Wnt pathway marker) in TNKS-inhibited cells .
  • Thermal Shift Assays : Confirm compound binding to PIM kinases by measuring protein thermal stability shifts .

Q. Methodological Considerations

Q. How are crystallographic data utilized to refine binding hypotheses?

  • Case Study : X-ray structures of 3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one bound to PIM1 reveal a key hydrogen bond with the hinge residue Glu121, informing substituent prioritization .

Q. What in silico tools predict off-target liabilities for this scaffold?

  • Tools :
  • SwissTargetPrediction : Estimates promiscuity risks based on chemical similarity .
  • Shape-Based Screening : Identifies potential off-targets (e.g., PI3Kα) by comparing 3D pharmacophores .

Properties

IUPAC Name

3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-10-9-8(11-5-12-10)6-3-1-2-4-7(6)14-9/h1-5H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCWPSFTRGJXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345391
Record name 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39786-36-2
Record name 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 3-aminobenzo[b]furan-2-carboxylate (0.28 g, 1.36 mmol) in formamide (5 mL) is heated at 135 C. for 4 h, then the temperature is raised to 170 C. After 4 h the reaction is cooled to 25° C. and a dark purple solid precipitates. The solid is collected by vacuum filtration and air dried to give 3H-benzofurano[3,2-d]pyrimid-4-one (118 mg, 46.6%). 1H NMR (DMSO) δ13.0 (1H, brs), 8.25 (1H, s), 8.05 (1H, d, J=8.1 Hz), 7.84 (1H, d, J=8.3 Hz), 7.68 (1H, t, J=7.7 Hz), 7.51 (1H, t, J=7.7 Hz).
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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